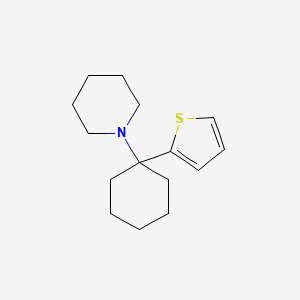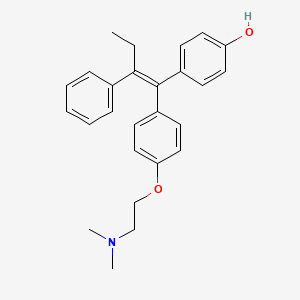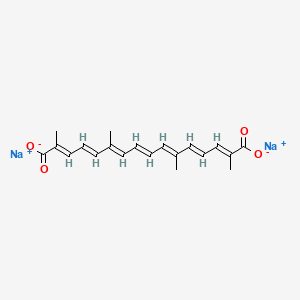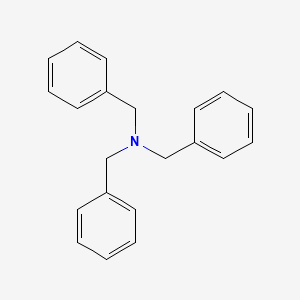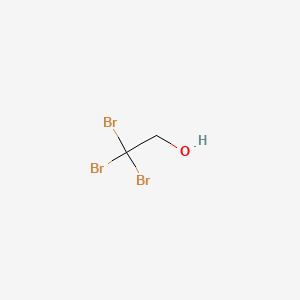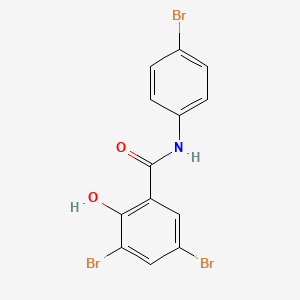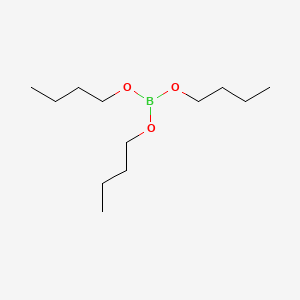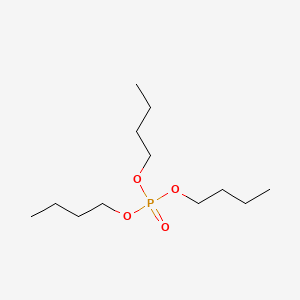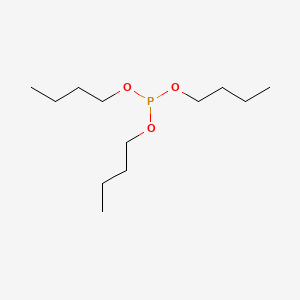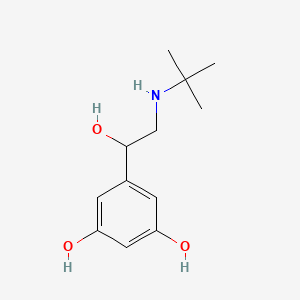
Terbutaline
Vue d'ensemble
Description
Terbutaline is a medication used to prevent bronchospasm in patients 12 years of age and older with conditions such as asthma, bronchitis, emphysema, and other lung diseases . It belongs to the family of medicines known as bronchodilators, which relax the muscles in the bronchial tubes (air passages) of the lungs .
Molecular Structure Analysis
Terbutaline contains a total of 35 bonds; 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 2 aromatic hydroxyls, and 1 secondary alcohol .Chemical Reactions Analysis
Terbutaline is used for the management of bronchospasm associated with asthma, bronchitis, emphysema, and chronic obstructive pulmonary disease . The oral studies of terbutaline depicted a linear relationship between plasma concentration (Cp) and the administered dose . The IV studies demonstrated multi-exponential behavior for disposition and renal clearance .Physical And Chemical Properties Analysis
Terbutaline has a molecular weight of 225.288 g·mol −1 . The plasma protein binding of terbutaline ranges from 14 to 25% with a volume of distribution at steady-state (Vd ss) averages of 1.5 l/kg .Applications De Recherche Scientifique
Management of Bronchospasm
Terbutaline is widely used for the management of bronchospasm associated with conditions like asthma, bronchitis, emphysema, and chronic obstructive pulmonary disease (COPD) . It acts on the beta-2 receptors located in bronchial, vascular, and uterine smooth muscle, stimulating the production of cyclic adenosine-3′,5′-monophosphate .
Pharmacokinetics Research
The pharmacokinetics of Terbutaline has been extensively studied. Research has shown that oral studies of terbutaline depicted a linear relationship between plasma concentration and the administered dose . The IV studies demonstrated multi-exponential behavior for disposition and renal clearance .
Impact of Exercise on Terbutaline
Research has shown that exercise can impact the pharmacokinetics of Terbutaline. Time to reach maximum plasma concentration was prolonged, and maximum plasma concentration was lowered after exercise .
Use in Chronic Kidney Disease (CKD)
In patients with chronic kidney disease, the primary route of excretion of Terbutaline is reported to be nonrenal .
Use in Pregnancy
In pregnant women, the plasma concentration of Terbutaline is lowered and clearance is increased .
Combination with Theophylline
The addition of theophylline to Terbutaline did not affect the pharmacokinetics of Terbutaline; hence, both can be used without dose adjustment .
Use in Preterm Labor
Terbutaline has an off-label use for the prolonged treatment of preterm labor .
Quantitative Analysis
Terbutaline sulfate and its pro-drug bambuterol hydrochloride can be assayed using NMR spectroscopy .
Mécanisme D'action
Target of Action
Terbutaline primarily targets the beta-2 adrenergic receptors . These receptors are located in bronchial, vascular, and uterine smooth muscle . The activation of these receptors plays a crucial role in managing bronchospasm associated with conditions like asthma, bronchitis, emphysema, and chronic obstructive pulmonary disease .
Mode of Action
Terbutaline, as a selective beta-2 adrenergic agonist, binds to and activates the beta-2 receptors in the lungs . This interaction stimulates the production of cyclic adenosine-3’,5’-monophosphate (cAMP) by activating the enzyme adenyl cyclase . The increase in cAMP levels leads to a decrease in intracellular calcium, which in turn results in the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from mast cells .
Biochemical Pathways
The primary biochemical pathway involved in the action of Terbutaline is the adenyl cyclase-cAMP pathway . The activation of this pathway leads to the relaxation of bronchial smooth muscle, thereby alleviating bronchospasm .
Pharmacokinetics
Terbutaline exhibits a linear relationship between plasma concentration and the administered dose . It demonstrates multi-exponential behavior for disposition and renal clearance . The systemic availability of Terbutaline is higher when inhaled compared to the oral route . The time to reach maximum plasma concentration (Tmax) is prolonged, and the maximum plasma concentration (Cmax) is lowered after exercise . The primary route of excretion in chronic kidney disease patients is reported to be nonrenal . In pregnant women, the plasma concentration of Terbutaline is lowered and clearance is increased .
Result of Action
The activation of beta-2 adrenergic receptors by Terbutaline leads to bronchodilation, which helps in managing bronchospasm associated with various respiratory conditions . It also inhibits the release of mediators of immediate hypersensitivity from mast cells , providing relief from allergic reactions.
Action Environment
Environmental factors can influence the action of Terbutaline. For instance, exercise can prolong the time to reach maximum plasma concentration (Tmax) and lower the maximum plasma concentration (Cmax) . Moreover, the use of Terbutaline has been predicted to present insignificant risk to the environment .
Safety and Hazards
Terbutaline should not be used to stop or prevent premature labor in pregnant women, especially in women who are not in a hospital . It has caused serious side effects, including death, in pregnant women who took the medication for this purpose . Terbutaline has also caused serious side effects in newborns whose mothers took the medication to stop or prevent labor .
Orientations Futures
While Terbutaline is a well-established medication for the management of bronchospasm, its use in other areas such as preterm labor is controversial due to potential serious side effects . Future research may focus on improving the safety profile of Terbutaline, particularly in pregnant women, or exploring new therapeutic uses for this medication.
Propriétés
IUPAC Name |
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTYSIMOBUGWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23031-32-5 (Sulfate) | |
| Record name | (+-)-Terbutaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021310 | |
| Record name | Terbutaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Terbutaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.84e+00 g/L | |
| Record name | Terbutaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terbutaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Terbutaline is a selective beta-2 adrenergic receptor agonist. Agonism of these receptors in bronchioles activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP). Increased cAMP decreases intracellular calcium, activating protein kinase A, inactivating myosin light-chain kinase, activating myosin light-chain phosphatase, and finally relaxing smooth muscle in the bronchiole. | |
| Record name | Terbutaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Terbutaline | |
CAS RN |
23031-25-6 | |
| Record name | Terbutaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Terbutaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbutaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terbutaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbutaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBUTALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ONU3L3PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Terbutaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 - 122 °C | |
| Record name | Terbutaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terbutaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

